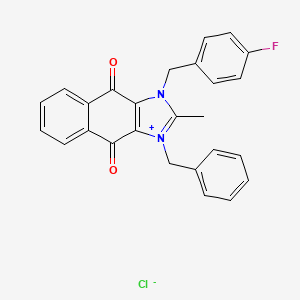
cRIPGBM (chloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cRIPGBM(氯化物)是RIPGBM的一种促凋亡衍生物,专门设计用于诱导多形性胶质母细胞瘤癌干细胞的凋亡。 这种化合物靶向受体相互作用蛋白激酶2,导致caspase 1依赖性凋亡 . 多形性胶质母细胞瘤是一种高度侵袭性的脑癌,而cRIPGBM(氯化物)通过选择性靶向癌干细胞提供了一种很有前景的治疗方法 .
准备方法
合成路线和反应条件: cRIPGBM(氯化物)可以从多形性胶质母细胞瘤癌干细胞中合成。 合成路线涉及受体相互作用蛋白激酶2与特定试剂的相互作用,形成促凋亡衍生物 . 反应条件通常包括控制温度和pH值,以确保化合物的稳定性和有效性。
工业生产方法: cRIPGBM(氯化物)的工业生产涉及使用优化的反应条件进行大规模合成,以最大限度地提高产量和纯度。 该过程包括严格的质量控制措施,以确保最终产品的稳定性和安全性 .
化学反应分析
反应类型: cRIPGBM(氯化物)主要进行诱导凋亡的反应。 它与受体相互作用蛋白激酶2相互作用形成促凋亡复合物,导致caspase 1依赖性凋亡 .
常用试剂和条件: 这些反应中使用的常用试剂包括特定的激酶抑制剂和诱导凋亡的试剂。 条件通常涉及控制孵育时间和温度,以促进促凋亡复合物的形成 .
形成的主要产物: 这些反应形成的主要产物是促凋亡复合物,其中包括受体相互作用蛋白激酶2和caspase 1。 这种复合物导致多形性胶质母细胞瘤癌干细胞中凋亡的诱导 .
科学研究应用
cRIPGBM(氯化物)在化学、生物学、医学和工业领域都有广泛的科学研究应用。 在化学中,它用于研究凋亡机制和激酶相互作用。 在生物学中,它作为一种工具来研究癌干细胞的行为和凋亡途径 . 在医学中,cRIPGBM(氯化物)正在被探索作为一种潜在的多形性胶质母细胞瘤治疗剂,提供了一种靶向消除癌干细胞的方法 . 工业应用包括开发诱导凋亡的药物和研究激酶抑制剂 .
作用机制
cRIPGBM(氯化物)通过与受体相互作用蛋白激酶2结合发挥作用,受体相互作用蛋白激酶2充当分子开关。 这种相互作用减少了促生存复合物的形成,并增加了促凋亡复合物的形成,导致caspase 1依赖性凋亡 . 涉及的分子靶标包括受体相互作用蛋白激酶2和caspase 1,它们在凋亡途径中起着至关重要的作用 .
类似化合物:
- RIPGBM
- 替莫唑胺
比较: cRIPGBM(氯化物)在选择性靶向多形性胶质母细胞瘤癌干细胞方面是独一无二的,与替莫唑胺等其他化合物相比,它提供了一种更有效和更特异的方法 . 虽然替莫唑胺是多形性胶质母细胞瘤的标准治疗方法,但它缺乏cRIPGBM(氯化物)在靶向癌干细胞方面的选择性和效力 . 母体化合物RIPGBM也诱导凋亡,但与衍生物cRIPGBM(氯化物)相比选择性较低 .
相似化合物的比较
- RIPGBM
- Temozolomide
Comparison: cRIPGBM (chloride) is unique in its selective targeting of glioblastoma multiforme cancer stem cells, offering a more potent and specific approach compared to other compounds like temozolomide . While temozolomide is a standard treatment for glioblastoma, it lacks the selectivity and potency of cRIPGBM (chloride) in targeting cancer stem cells . RIPGBM, the parent compound, also induces apoptosis but is less selective compared to its derivative, cRIPGBM (chloride) .
生物活性
cRIPGBM (chloride) is a proapoptotic derivative of the compound RIPGBM, specifically designed to induce apoptosis in glioblastoma multiforme (GBM) cancer stem cells (CSCs). This article delves into the biological activity of cRIPGBM, highlighting its mechanisms of action, effectiveness in preclinical studies, and potential therapeutic implications.
cRIPGBM operates primarily through its interaction with receptor-interacting protein kinase 2 (RIPK2), a critical regulator of apoptosis. The compound selectively induces apoptosis in GBM CSCs by forming a proapoptotic complex with caspase 1, while simultaneously disrupting the prosurvival RIPK2/TAK1 complex. This shift is crucial as it promotes cell death pathways over survival pathways.
Key Mechanisms:
- Binding to RIPK2 : cRIPGBM binds to RIPK2, facilitating the formation of a RIPK2/caspase 1 complex, which is essential for apoptosis induction .
- Caspase Activation : Treatment with cRIPGBM leads to time-dependent activation of caspases 1, 9, and 7, along with PARP cleavage, indicating a robust apoptotic response .
- Redox-Dependent Process : The compound's mechanism appears to involve a redox-dependent transformation that enhances its proapoptotic properties specifically in GBM CSCs .
Efficacy in Preclinical Models
cRIPGBM has shown promising results in various preclinical models. In studies involving orthotopic intracranial GBM CSC tumor xenografts in mice, cRIPGBM significantly inhibited tumor formation compared to untreated controls. The compound demonstrated an EC50 value of 68 nM against GBM-1 cells, indicating high potency relative to its parent compound RIPGBM, which had an EC50 of 220 nM .
Comparative Activity
The following table summarizes the comparative biological activity of cRIPGBM and its parent compound RIPGBM:
| Compound | EC50 (nM) | Effect on GBM CSCs | Mechanism of Action |
|---|---|---|---|
| cRIPGBM | 68 | Induces apoptosis | Binds RIPK2; activates caspases |
| RIPGBM | 220 | Induces apoptosis | Less selective interaction |
Case Studies and Research Findings
Recent studies have highlighted the selective nature of cRIPGBM in targeting GBM CSCs. For instance, mechanistic studies confirmed that silencing RIPK2 via shRNA significantly reduced the sensitivity of GBM CSCs to cRIPGBM treatment. This suggests that RIPK2 is a critical mediator of the drug's apoptotic effects .
Additionally, research indicates that the cyclized structure of cRIPGBM provides enhanced potency and selectivity compared to non-cyclized derivatives. This structural modification appears to be pivotal for its enhanced biological activity against GBM CSCs .
Future Directions
The ongoing research into cRIPGBM emphasizes the need for further exploration into its pharmacological profiles and potential clinical applications. Future studies will focus on:
- Detailed Mechanistic Studies : Understanding how the interaction between cRIPGBM and RIPK2 influences broader apoptotic signaling pathways.
- In Vivo Efficacy : Evaluating long-term effects and therapeutic outcomes in more complex animal models.
- Clinical Trials : Assessing safety and efficacy in human subjects suffering from GBM.
属性
IUPAC Name |
3-benzyl-1-[(4-fluorophenyl)methyl]-2-methylbenzo[f]benzimidazol-3-ium-4,9-dione;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN2O2.ClH/c1-17-28(15-18-7-3-2-4-8-18)23-24(29(17)16-19-11-13-20(27)14-12-19)26(31)22-10-6-5-9-21(22)25(23)30;/h2-14H,15-16H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNGETPFBJHWFE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=C(N1CC3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4C2=O)CC5=CC=CC=C5.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













